

An In-depth Technical Guide to 2-Methyl-2H-indazol-4-amine (C8H9N3)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyl-2H-indazol-4-amine

Cat. No.: B105929

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Indazole Scaffold in Modern Medicinal Chemistry

The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in contemporary drug discovery. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets through various non-covalent interactions. Among the diverse family of indazole derivatives, **2-Methyl-2H-indazol-4-amine** stands out as a key building block, particularly in the synthesis of targeted therapeutics such as kinase inhibitors. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive overview of this molecule, from its fundamental properties and synthesis to its critical role in the development of next-generation pharmaceuticals.

Section 1: Physicochemical and Structural Characteristics

2-Methyl-2H-indazol-4-amine is a solid organic compound with the molecular formula C8H9N3 and a molecular weight of 147.18 g/mol .^[1] The molecule features a bicyclic indazole core with a methyl group substituted at the N2 position of the pyrazole ring and an amine group at the C4 position of the benzene ring.

Table 1: Physicochemical Properties of **2-Methyl-2H-indazol-4-amine**

Property	Value	Source
Molecular Formula	C8H9N3	[1]
Molecular Weight	147.18 g/mol	[1]
Monoisotopic Mass	147.07965 Da	[2]
Predicted XlogP	0.9	[2]
State	Solid	Fluorochem
Purity (Typical)	≥97%	Fluorochem

The strategic placement of the amino group at the 4-position, coupled with the N2-methylation, dictates the molecule's reactivity and its potential as a versatile intermediate in multi-step syntheses.

Section 2: Synthesis of **2-Methyl-2H-indazol-4-amine**: A Two-Step Approach

The most logical and commonly inferred synthetic route to **2-Methyl-2H-indazol-4-amine** involves a two-step process: the formation of a nitro-indazole intermediate, followed by the reduction of the nitro group to the desired amine.

Step 1: Synthesis of **2-Methyl-4-nitro-2H-indazole**

The synthesis of the nitro-substituted precursor is a critical initial step. While various methods for the synthesis of 2H-indazoles exist, a common strategy involves the cyclization of an appropriately substituted aniline derivative.[3] A plausible route starts from 2-methyl-3-nitroaniline, which can undergo diazotization followed by intramolecular cyclization to form 4-nitro-1H-indazole. Subsequent selective methylation at the N2 position would yield the desired 2-methyl-4-nitro-2H-indazole.

Alternatively, the synthesis can commence from o-toluidine, which is first acylated to protect the amino group, then nitrated, and finally deprotected to yield 2-methyl-4-nitroaniline.[4] This intermediate can then be converted to the corresponding indazole.

Diagram 1: Proposed Synthesis Pathway for **2-Methyl-2H-indazol-4-amine**[Click to download full resolution via product page](#)

Caption: A proposed two-step synthesis of **2-Methyl-2H-indazol-4-amine**.

Step 2: Reduction of 2-Methyl-4-nitro-2H-indazole

The final step in the synthesis is the reduction of the nitro group to an amine. This transformation is a standard procedure in organic synthesis and can be achieved using various reducing agents.

Experimental Protocol: Reduction of a Nitro-Indazole Derivative

The following is a general protocol for the reduction of a nitro-aromatic compound, which can be adapted for the synthesis of **2-Methyl-2H-indazol-4-amine** from its nitro precursor. A common and effective method for this reduction is the use of tin(II) chloride (SnCl_2) in an acidic medium.^{[5][6]}

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the 2-methyl-4-nitro-2H-indazole in a suitable solvent such as ethanol or ethyl acetate.
- **Addition of Reducing Agent:** Add an excess of tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) to the suspension.
- **Acidification:** Carefully add concentrated hydrochloric acid (HCl) to the mixture. The reaction is typically exothermic.

- Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic.
- Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired **2-Methyl-2H-indazol-4-amine**.

Causality in Experimental Choices:

- Choice of Reducing Agent: Tin(II) chloride is a classic and reliable choice for the reduction of aromatic nitro compounds, offering good yields and tolerance to other functional groups.^[6] Catalytic hydrogenation (e.g., H₂ over Palladium on carbon) is a cleaner alternative but may require specialized equipment.
- Solvent Selection: Ethanol and ethyl acetate are common choices due to their ability to dissolve the reactants and their relatively high boiling points, which are suitable for reflux conditions.
- Acidic Conditions: The presence of a strong acid like HCl is crucial for the activity of SnCl₂ as a reducing agent.
- Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting material, byproducts, and inorganic salts.

Section 3: Analytical Characterization

Accurate characterization of **2-Methyl-2H-indazol-4-amine** is essential for its use in further synthetic applications. While a complete set of experimentally obtained spectra for this specific isomer is not readily available in the public domain, data from closely related isomers and computational predictions provide a reliable basis for its identification.

Table 2: Predicted and Comparative Spectroscopic Data

Analytical Technique	Predicted/Comparative Data
¹ H NMR	Aromatic protons are expected in the range of δ 6.5-8.0 ppm. The N-methyl group should appear as a singlet around δ 4.0 ppm. The amine protons will likely be a broad singlet.[5][7]
¹³ C NMR	Aromatic carbons are expected in the range of δ 100-150 ppm. The N-methyl carbon should appear around δ 35-45 ppm.[5][7]
Mass Spectrometry (MS)	Predicted $[M+H]^+$: m/z 148.08693.[2]

Diagram 2: Key Structural Features for Spectroscopic Analysis

Caption: Key structural features of **2-Methyl-2H-indazol-4-amine** for NMR analysis.

Section 4: Applications in Drug Discovery and Development

The true value of **2-Methyl-2H-indazol-4-amine** lies in its application as a pivotal intermediate in the synthesis of complex, biologically active molecules. The indazole scaffold is a common feature in a number of approved drugs and clinical candidates, particularly in the realm of oncology.

The Indazole Scaffold in Kinase Inhibitors

The 2H-indazole core is a well-established pharmacophore in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The indazole ring system can effectively mimic the adenine moiety of ATP, allowing it to bind to the ATP-binding pocket of kinases and inhibit their activity.

Recent patents have highlighted the use of indazole derivatives as potent inhibitors of several important kinase targets:

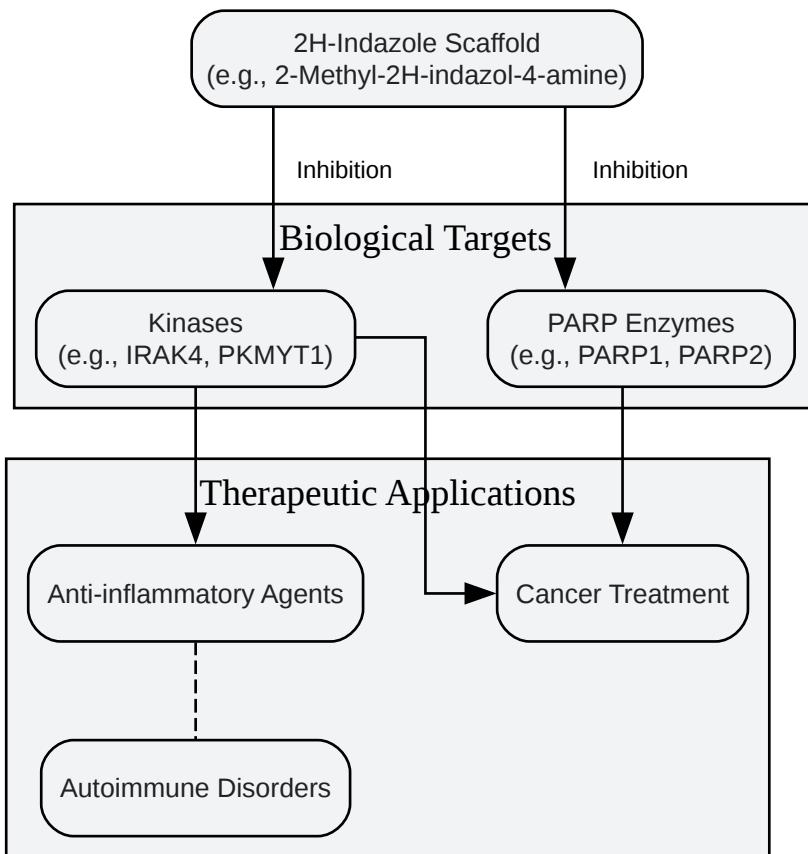
- IRAK4 (Interleukin-1 Receptor-Associated Kinase 4): This kinase is a key mediator of inflammatory signaling pathways. Inhibitors of IRAK4 are being investigated for the treatment of autoimmune diseases and certain types of cancer.[8]
- PKMYT1 (Protein Kinase, Membrane Associated Tyrosine/Threonine 1): This kinase is involved in cell cycle regulation, and its inhibition is a potential strategy for cancer therapy.[7]

While direct evidence of **2-Methyl-2H-indazol-4-amine** being used in the synthesis of a specific marketed drug is not readily available in the public literature, its structural similarity to intermediates used in the synthesis of drugs like Pazopanib (a multi-targeted tyrosine kinase inhibitor) underscores its importance.[3] For instance, the synthesis of a key intermediate for Pazopanib involves N-(2-chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine, a close structural analog.[3]

Niraparib: A Case Study of the 2H-Indazole Scaffold

Niraparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes and is approved for the treatment of certain types of ovarian and breast cancer.[9] The core structure of Niraparib features a 2H-indazole-7-carboxamide moiety.[9][10] The synthesis of Niraparib and its analogs often involves the construction of this 2-substituted indazole core, highlighting the significance of this scaffold in the development of targeted cancer therapies.[11][12][13]

Diagram 3: The 2H-Indazole Core in Kinase and PARP Inhibition



[Click to download full resolution via product page](#)

Caption: The central role of the 2H-indazole scaffold in targeting key enzymes for therapeutic intervention.

Section 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **2-Methyl-2H-indazol-4-amine**. Based on safety data for related amino-indazole compounds, it is advisable to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion: A Versatile Building Block with a Bright Future

2-Methyl-2H-indazol-4-amine represents a strategically important building block for the synthesis of high-value, biologically active molecules. Its straightforward, albeit multi-step, synthesis and the versatile reactivity of its amino group make it an attractive starting material for the construction of diverse chemical libraries. As the demand for novel, targeted therapeutics continues to grow, the importance of key intermediates like **2-Methyl-2H-indazol-4-amine** in enabling the discovery and development of the next generation of medicines is set to increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinfo.com [nbinfo.com]
- 2. PubChemLite - 2-methyl-2h-indazol-4-amine (C8H9N3) [pubchemlite.lcsb.uni.lu]
- 3. N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-(4-Methylphenyl)-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. 82013-51-2 | 2-METHYL-2H-INDAZOL-4-AMINE | Tetrahedron [thsci.com]
- 9. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methyl-2H-indazol-4-amine (C8H9N3)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b105929#2-methyl-2h-indazol-4-amine-molecular-formula-c8h9n3>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com